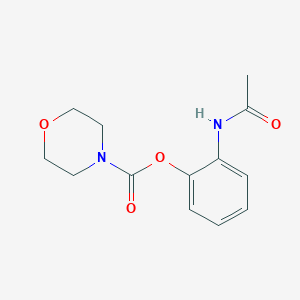

2-Acetamidophenyl morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamidophenyl morpholine-4-carboxylate is a chemical compound with the molecular formula C13H16N2O4 It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a morpholine ring via a carboxylate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidophenyl morpholine-4-carboxylate typically involves the reaction of 2-acetamidophenol with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamidophenyl morpholine-4-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

Reduction: The acetamido group can be reduced to an amine under suitable conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.

Reduction: Formation of 2-aminophenyl morpholine-4-carboxylate.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Acetamidophenyl morpholine-4-carboxylate can be represented by the following structural formula:

This compound features a morpholine ring, an acetamide group, and a carboxylate moiety, which contribute to its diverse reactivity and biological activity.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as an intermediate in synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactivity Studies : Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cyclization processes.

2. Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Biological Activity : Investigations into its biological properties have shown potential in modulating receptor activity and influencing cellular signaling pathways.

3. Medicine

- Therapeutic Effects : The compound has been explored for its anti-inflammatory and analgesic properties. Studies suggest it may alleviate pain through mechanisms involving cyclooxygenase inhibition.

- Anticancer Potential : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

These findings indicate significant antimicrobial activity, suggesting potential applications in treating bacterial infections.

Anticancer Activity

In vitro studies using human cancer cell lines (e.g., A549 lung adenocarcinoma) revealed that this compound reduced cell viability significantly:

- Cell Viability Reduction : At a concentration of 100 µM, the compound reduced cell viability by approximately 70% after 24 hours.

- Comparison with Standard Drugs : When compared to cisplatin, the compound demonstrated comparable efficacy but operated through different mechanisms.

The mechanism of action appears to involve:

- Inhibition of Cell Proliferation : Targeting enzymes essential for cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Mécanisme D'action

The mechanism of action of 2-Acetamidophenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetamidophenol: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.

Morpholine-4-carboxylic acid: Lacks the acetamido group, reducing its potential for hydrogen bonding interactions.

2-Aminophenyl morpholine-4-carboxylate: Similar structure but with an amine group instead of an acetamido group, leading to different chemical properties.

Uniqueness

2-Acetamidophenyl morpholine-4-carboxylate is unique due to the combination of the acetamido group and the morpholine ring, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Activité Biologique

2-Acetamidophenyl morpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, backed by recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H16N2O4. The compound features an acetamido group attached to a phenyl ring, which is linked to a morpholine ring via a carboxylate group. The synthesis typically involves the reaction of 2-acetamidophenol with morpholine-4-carboxylic acid, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) under controlled conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the morpholine ring may engage with hydrophobic pockets in proteins. These interactions can modulate enzyme activities or receptor functions, leading to diverse biological effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of morpholine derivatives, including this compound. For instance, compounds derived from morpholine have shown significant inhibitory effects against various pathogens:

- Carbonic Anhydrase Inhibition : Some derivatives exhibited IC50 values comparable to standard drugs like acetazolamide, indicating potential as therapeutic agents against conditions requiring carbonic anhydrase inhibition .

- Anticancer Activity : Research has demonstrated that certain morpholine-based compounds can inhibit ovarian cancer cell proliferation with IC50 values in the range of 9.40 to 11.20 µM, suggesting their utility in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl and morpholine rings significantly influence the biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been correlated with enhanced activity against specific cancer cell lines and microbial strains .

Case Studies

- Antiviral Activity : A study on related compounds indicated that certain morpholine derivatives inhibited viral replication in cell lines such as H9 and MT4, with IC50 values ranging from 5.5 µM to 52 µM. This suggests a promising avenue for developing antiviral agents based on the morpholine scaffold .

- Inhibition of HIF-1α : In vitro studies have shown that some morpholine derivatives can inhibit hypoxia-inducible factor-1 (HIF-1), which plays a crucial role in tumor growth under low oxygen conditions. This inhibition could be pivotal for cancer treatment strategies aimed at targeting tumor microenvironments .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Acetamidophenol | Lacks the morpholine ring | Limited versatility |

| Morpholine-4-carboxylic acid | Lacks acetamido group | Reduced hydrogen bonding potential |

| 2-Aminophenyl morpholine-4-carboxylate | Similar structure but different functional groups | Different chemical properties |

The combination of an acetamido group and a morpholine ring in this compound provides a balance of hydrophilic and hydrophobic characteristics, enhancing its applicability across various fields .

Propriétés

IUPAC Name |

(2-acetamidophenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-10(16)14-11-4-2-3-5-12(11)19-13(17)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRVPKUPXMDFTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.